Cas no 2051-28-7 (1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline)
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- Decahydroquinoline
- Decahydroquinoline, mixture of (cis) and trans
- 2-Azabicyclo[4.4.0]decane
- decahydro-quinolin
- DECAHYDROQUINOLINE (CIS-AND TRANS-MIXTURE)
- DECAHYDROQUINOLINE(CIS+TRANS)
- Decahydroquinoline, Mixture of cis and trans
- Quinoline,decahydro
- Perhydroquinoline
- Quinoline, decahydro-
- trans-Decahydroquinoline
- 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
- Quinoline, decahydro-, trans-
- POTIYWUALSJREP-UHFFFAOYSA-N
- Decahydroquinoline (cis-and trans- mixture)
- Quinoline, decahydro-, cis-
- quinolidine
- decahydro-quinoline
- PubChem5848
- DL-trans-Decahydroquinoline
- NS00081657
- DTXSID10871203
- BCP18623
- AKOS000121442
- cis-Decahydroquinoline
- AC-16185
- EN300-21215
- CS-W016473
- FT-0624482
- SCHEMBL13447
- Quinoline, decahydro-, trans-(.+/-.)-
- EINECS 218-116-7
- MFCD00006695
- W-107616
- FT-0694934
- 2051-28-7
- AKOS016842876
- D2936
- TS-01815
- F0001-0727
- (4aR,8aS)-decahydroquinoline
- DB-029626
- cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
- Quinoline, decahydro
- DTXCID50818874
- 767-92-0
- A10774
- 2-Azabicyclo(4.4.0)decane
- 218-116-7
-
- MDL: MFCD00006695
- Inchi: 1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2
- InChI Key: POTIYWUALSJREP-UHFFFAOYSA-N
- SMILES: N1CCCC2CCCCC12
Computed Properties
- Exact Mass: 139.13600
- Monoisotopic Mass: 139.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 12
Experimental Properties
- Color/Form: liquid
- Density: 0.93
- Melting Point: 37.5-45 °C
- Boiling Point: 201°C at 760 mmHg
- Flash Point: 155 °F
- Refractive Index: 1.491-1.493
- PSA: 12.03000
- LogP: 2.25740
- Solubility: Not determined
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 3082 9/PG 3
- WGK Germany:3
- Hazard Category Code: 36/37/38-51/53-22
- Safety Instruction: S26-S36/37/39-S24/25-S61
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Risk Phrases:R36/37/38
- Safety Term:S24/25
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007025-100g |
Decahydroquinoline |
2051-28-7 | 95% | 100g |
$441.00 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108004-5g |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
2051-28-7 | 95% | 5g |
¥617.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108004-25g |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
2051-28-7 | 95% | 25g |
¥2059.90 | 2023-09-03 | |
| TRC | D211105-250mg |
Decahydroquinoline |
2051-28-7 | 250mg |
$64.00 | 2023-05-18 | ||
| TRC | D211105-1g |
Decahydroquinoline |
2051-28-7 | 1g |
$ 70.00 | 2022-06-05 | ||
| TRC | D211105-2.5g |
Decahydroquinoline |
2051-28-7 | 2.5g |
$115.00 | 2023-05-18 | ||
| TRC | D211105-5g |
Decahydroquinoline |
2051-28-7 | 5g |
$ 145.00 | 2022-06-05 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017572-25g |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
2051-28-7 | 98% | 25g |
¥2799 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017572-5g |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
2051-28-7 | 98% | 5g |
¥839 | 2024-05-25 | |
| Chemenu | CM121445-100g |
Decahydroquinoline, mixture of cis and trans |
2051-28-7 | 95% | 100g |
$393 | 2021-08-06 |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline Related Literature
-
Muthupandi Nagaraj,Muthusamy Boominathan,Shanmugam Muthusubramanian,Nattamai Bhuvanesh Org. Biomol. Chem. 2011 9 4642
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2. Proton magnetic resonance studies of cyclic compounds. Part VIII. The conformations of cis- and trans-decahydroquinolines and their acyl derivativesH. Booth,A. H. Bostock J. Chem. Soc. Perkin Trans. 2 1972 615
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3. Conformational equilibria in N-alkyl-cis-decahydroquinolinesHarold Booth,D. Vaughan Griffiths J. Chem. Soc. Perkin Trans. 2 1975 111
-
Joseph P. Michael Nat. Prod. Rep. 2000 17 603
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5. Conformational equilibria in cis-C-methyldecahydroquinolines: studies at low temperature using 13C and 1H magnetic resonance spectroscopyHarold Booth,D. Vaughan Griffiths,Mary L. Jozefowicz J. Chem. Soc. Perkin Trans. 2 1976 751
Additional information on 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Comprehensive Overview of 1,2,3,4,4a,5,6,7,8,8a-Decahydroquinoline (CAS No. 2051-28-7): Properties, Applications, and Industry Insights
1,2,3,4,4a,5,6,7,8,8a-Decahydroquinoline (CAS No. 2051-28-7) is a saturated heterocyclic compound with a unique structural framework, combining a decahydroquinoline backbone with nitrogen-based functionality. This compound has garnered significant attention in pharmaceutical research, agrochemical development, and specialty chemical synthesis due to its versatile reactivity and stereochemical complexity. The decahydroquinoline core is particularly valued for its conformational stability, making it a promising scaffold for drug discovery and material science applications.
In recent years, the demand for 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline derivatives has surged, driven by their potential in addressing modern challenges such as sustainable catalysis and green chemistry. Researchers are actively exploring its role in hydrogen storage materials and bioactive molecule design, aligning with global trends toward renewable energy and precision medicine. The compound's CAS 2051-28-7 identifier frequently appears in patent literature, highlighting its industrial relevance.
Synthetic routes to 2051-28-7 often involve catalytic hydrogenation of quinoline precursors or innovative cyclization strategies. Advanced techniques like flow chemistry and enantioselective synthesis have been applied to optimize its production, reflecting the compound's alignment with cutting-edge process intensification methodologies. These developments respond to growing market demands for high-purity intermediates in optoelectronics and pharmaceutical grade compounds.
From an analytical perspective, 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline exhibits distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) studies reveal characteristic proton environments in its fused ring system, while mass spectrometry confirms its molecular weight (151.25 g/mol). These properties make it an excellent subject for structure-activity relationship studies, particularly in medicinal chemistry applications where ring saturation influences bioavailability.
The compound's stability under various pH conditions and thermal profiles has prompted investigations into its utility as a corrosion inhibitor and lubricant additive. Industrial users frequently search for 2051-28-7 technical data sheets to evaluate its compatibility with polymer matrices and metal surfaces. This dual functionality—both as a building block and performance chemical—positions decahydroquinoline derivatives as multifunctional assets in material engineering.
Emerging research explores CAS 2051-28-7 in catalysis, where its nitrogen lone pair can coordinate transition metals for cross-coupling reactions. This aligns with the pharmaceutical industry's push toward atom-efficient synthesis and transition metal catalysis. Such applications frequently appear in discussions about green chemistry metrics and circular economy principles in chemical manufacturing.
Regulatory assessments confirm that 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline meets standard safety profiles for research and industrial use. Proper handling guidelines emphasize standard laboratory precautions, with material safety data sheets (MSDS) available through major chemical suppliers. The compound's environmental fate has been studied in the context of biodegradation pathways, showing favorable degradation kinetics under aerobic conditions.
Market analysts note increasing patent activity surrounding decahydroquinoline-based innovations, particularly in electronic materials and drug delivery systems. The compound's structural adaptability allows for targeted modifications—a feature highly searched in structure-property relationship databases. This has led to specialized derivatives appearing in high-performance liquid crystals and controlled-release formulations.
For researchers seeking 2051-28-7 suppliers, current market offerings include custom synthesis services and kilogram-scale quantities from specialty chemical manufacturers. Quality specifications typically emphasize HPLC purity (>98%) and strict control of stereoisomeric composition, reflecting the compound's importance in chiral synthesis applications. Procurement trends show growing preference for GMP-compliant production facilities when intended for pharmaceutical use.
Future directions for 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline research may explore its potential in energy storage systems and supramolecular chemistry. The compound's ability to participate in hydrogen bonding networks and charge-transfer complexes makes it a candidate for next-generation organic semiconductors. Such applications are frequently discussed in forums on materials informatics and computational chemistry approaches to molecular design.
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